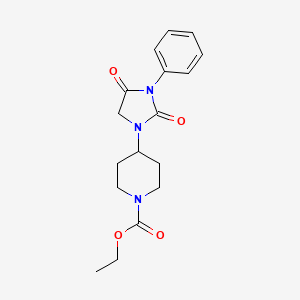

Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a type of organic compound known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .

Synthesis Analysis

The compound has been synthesized via a multi-step pathway . The synthesis process was characterized by single-crystal X-ray diffraction, IR, MS, elemental analysis, 1H and 13C NMR .Molecular Structure Analysis

The crystal structure of the compound belongs to orthorhombic, space group Pbcn with cell parameters a = 30.198 (2) Å, b = 12.5097 (11) Å, c = 15.6648 (13) Å, V = 5917.7 (8) ų, Z = 8, Dc = 1.265 g/cm³, Cu K α radiation, λ = 1.54180 Å, µ = 0.611 mm⁻¹, F (000) = 2384, the final R = 0.0491 and wR = 0.1585 for 5698 observed reflections with I > 2 σ (I) .Chemical Reactions Analysis

The compound has been used in the synthesis of other compounds . It has been used as a key intermediate for the assembly of several heterocycles including antiparasitic agents, antitubercular agents, and PDE4 inhibitors .Physical And Chemical Properties Analysis

The molecular formula of the compound is C17H21N3O4 and its molecular weight is 331.372. It is available for research use only.Aplicaciones Científicas De Investigación

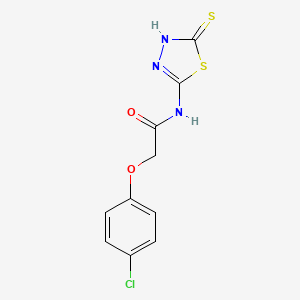

Thiazole-Aminopiperidine Hybrid Analogues as Mycobacterium tuberculosis Inhibitors

A study explored the design and synthesis of thiazole-aminopiperidine hybrid analogues, including compounds related to Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate, for their activity against Mycobacterium tuberculosis. These compounds showed promising activity in vitro against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting their potential as novel antituberculosis agents V. U. Jeankumar et al., 2013.

Anticancer Activity of Piperidine-4-carboxylic Acid Ethyl Ester-appended 1,3,4-oxadiazole Hybrids

Another study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The research demonstrated that certain derivatives have low IC50 values, indicating strong anticancer activity relative to doxorubicin, a reference compound. This suggests the potential of these derivatives in anticancer therapy A. Rehman et al., 2018.

Antibacterial Study of N-substituted Derivatives

Further research into N-substituted derivatives of a similar compound structure revealed moderate to significant antibacterial activity. This underscores the importance of such compounds in developing new antibacterial agents H. Khalid et al., 2016.

Novel Benzothiazole Derivatives with Antimicrobial Properties

Research into new piperidine substituted benzothiazole derivatives also indicated good antibacterial and antifungal activities. This suggests the versatility of ethyl piperidine derivatives in generating biologically active compounds S. Shafi et al., 2021.

Synthesis and Evaluation of Fluoroquinolone Derivatives for Antimicrobial Activities

A series of fluoroquinolone derivatives, including those with piperidin-1-yl substituents, were synthesized and evaluated for their antibacterial and antifungal activities. The results revealed promising antimicrobial activities, highlighting the potential for new antimicrobial drug development S. Srinivasan et al., 2010.

Mecanismo De Acción

Target of Action

It has been synthesized and shown cytotoxic potential against two leukemia cell lines , suggesting that it may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

Given its cytotoxic activity against leukemia cell lines, it may interact with its targets to disrupt cell proliferation and induce cell death .

Biochemical Pathways

Given its anti-leukemic activity, it may affect pathways related to cell cycle regulation, apoptosis, or dna repair .

Result of Action

Its cytotoxic activity against leukemia cell lines suggests that it may induce cell death and inhibit cell proliferation .

Safety and Hazards

The compound is not intended for human or veterinary use. It is available for research use only.

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-2-24-17(23)18-10-8-13(9-11-18)19-12-15(21)20(16(19)22)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUWXIACUGHAON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride](/img/structure/B2636579.png)

![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2636583.png)

![2,2',3,3',4',5,5',6-Octahydrospiro[pyran-4,1'-pyrrolo[1,2-a][1,4]diazepine]](/img/structure/B2636585.png)

![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)